molecular formula C13H13F2N3OS B7569472 3,5-difluoro-4-(propylamino)-N-(1,3-thiazol-2-yl)benzamide

3,5-difluoro-4-(propylamino)-N-(1,3-thiazol-2-yl)benzamide

Katalognummer B7569472
Molekulargewicht: 297.33 g/mol
InChI-Schlüssel: OLMLQCCYCLUFLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-difluoro-4-(propylamino)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and is a small molecule inhibitor of protein-protein interactions.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the interaction between two proteins, which are involved in the progression of these diseases. In cancer, DFP-10825 has been shown to inhibit the growth and proliferation of cancer cells. In inflammation, DFP-10825 has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorders, DFP-10825 has been shown to protect neurons from damage.

Wirkmechanismus

DFP-10825 inhibits the interaction between two proteins, which are involved in the progression of various diseases. This compound binds to a specific site on one of the proteins, preventing it from interacting with the other protein. This inhibition disrupts the signaling pathway that is involved in the progression of the disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in various diseases. In cancer, this compound has been found to induce apoptosis, inhibit cell cycle progression, and reduce the expression of genes involved in tumor growth. In inflammation, DFP-10825 has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, DFP-10825 has been shown to protect neurons from damage and reduce the accumulation of toxic proteins.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying protein-protein interactions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

DFP-10825 has significant potential for future research and development. Some possible future directions include:
1. Optimization of the synthesis method to improve yields and purity.
2. Development of analogs with improved solubility and potency.
3. Evaluation of the efficacy of DFP-10825 in animal models of various diseases.
4. Investigation of the safety and toxicity of DFP-10825 in preclinical studies.
5. Development of DFP-10825 as a potential therapeutic agent for various diseases.
In conclusion, DFP-10825 is a small molecule inhibitor of protein-protein interactions that has significant potential for therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFP-10825 have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it as a therapeutic agent.

Synthesemethoden

The synthesis of DFP-10825 involves a multistep process that includes the reaction of 2-chloro-5-nitrobenzoic acid with thioamide to form 2-chloro-5-nitrobenzothiazole. This intermediate is then reacted with propylamine and 3,5-difluoro-4-nitrobenzamide to form the final product, DFP-10825. The synthesis of this compound has been optimized to ensure high yields and purity.

Eigenschaften

IUPAC Name

3,5-difluoro-4-(propylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3OS/c1-2-3-16-11-9(14)6-8(7-10(11)15)12(19)18-13-17-4-5-20-13/h4-7,16H,2-3H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLQCCYCLUFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.